Phenol, 2,4,5-trichloro-, formate

CAS No.: 33104-36-8

Cat. No.: VC3011450

Molecular Formula: C7H5Cl3O3

Molecular Weight: 243.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33104-36-8 |

|---|---|

| Molecular Formula | C7H5Cl3O3 |

| Molecular Weight | 243.5 g/mol |

| IUPAC Name | formic acid;2,4,5-trichlorophenol |

| Standard InChI | InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3) |

| Standard InChI Key | IRMFFEKZOJNZGW-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O |

Introduction

Basic Chemical Information and Properties

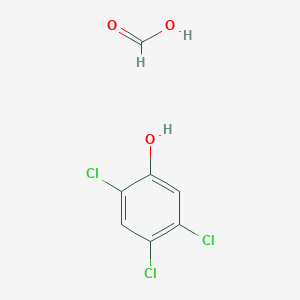

Phenol, 2,4,5-trichloro-, formate is a chemical compound derived from phenol, featuring three chlorine atoms substituted at positions 2, 4, and 5 of the phenol ring, with a formate group attached to the oxygen atom. This compound has a molecular formula of C7H5Cl3O3 and a molecular weight of approximately 243.5 g/mol. As a derivative of 2,4,5-trichlorophenol, it inherits certain chemical characteristics while possessing distinct reactivity patterns due to the formate functionality.

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 33104-36-8 |

| Molecular Formula | C7H5Cl3O3 |

| Molecular Weight | 243.5 g/mol |

| IUPAC Name | formic acid;2,4,5-trichlorophenol |

| Standard InChI | InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3) |

| Standard InChIKey | IRMFFEKZOJNZGW-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O |

| PubChem Compound | 71359962 |

Structural Characteristics

Molecular Structure

The structure of Phenol, 2,4,5-trichloro-, formate features a benzene ring with three chlorine atoms at specific positions (2, 4, and 5) and a formate group attached to the phenolic oxygen. This arrangement creates a compound with distinct electronic properties and reactivity patterns. The chlorine substitution pattern significantly influences the compound's chemical behavior, including its acidity and nucleophilicity, while the formate group provides an additional reactive site for chemical transformations.

Structure-Activity Relationship

The specific arrangement of chlorine atoms in positions 2, 4, and 5 distinguishes this compound from other chlorinated phenol derivatives such as 2,4,6-trichlorophenol. This particular substitution pattern, combined with the formate group, imparts unique properties that make it suitable for specific applications in chemical synthesis and other fields. The electronic effects of the chlorine atoms, which are electron-withdrawing, interact with the electronic properties of the formate group, creating distinctive reactivity patterns.

Synthesis Methods

Precursor Synthesis

An alternative synthesis pathway for 2,4,5-trichlorophenol, which avoids TCDD formation, involves:

-

Nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene

-

Reduction of the nitro group to produce 2,4,5-trichloroaniline

-

Acidification of 2,4,5-trichloroaniline

-

Diazotization of the acid salt followed by hydrolytic decomposition

This alternative route yields 2,4,5-trichlorophenol that is analytically free of TCDD, which can then be used to produce Phenol, 2,4,5-trichloro-, formate without the risk of dioxin contamination.

Applications and Research Findings

Chemical Synthesis Applications

Phenol, 2,4,5-trichloro-, formate serves as a valuable precursor in the synthesis of various chlorinated compounds. Its reactive formate group provides a convenient handle for further chemical transformations, while the chlorinated aromatic ring contributes stability and specific electronic properties to the final products. This dual functionality makes it particularly useful in multistep synthesis pathways.

Agricultural Chemistry Applications

This compound has significant applications in agricultural chemistry, particularly in the synthesis of herbicides. The chlorinated phenol structure serves as a foundation for developing effective agricultural chemicals, with the formate group providing a point for further chemical modifications. The specific chlorination pattern (2,4,5-) is often associated with herbicidal activity, making derivatives of this compound potentially valuable in weed control applications.

Research Tool in Biological Studies

In scientific research, Phenol, 2,4,5-trichloro-, formate is utilized to investigate the effects of chlorinated phenols on biological systems. These studies contribute to our understanding of how chlorinated compounds interact with cellular components and biochemical pathways, which is crucial for assessing their potential environmental and health impacts. The compound's specific structure makes it a useful model for studying structure-activity relationships in this class of chemicals.

Environmental Considerations

Degradation Pathways

The environmental fate of chlorinated phenols, including derivatives like Phenol, 2,4,5-trichloro-, formate, involves complex degradation pathways. These typically include oxidative dechlorination and quinone reduction reactions. Understanding these degradation mechanisms is essential for assessing the persistence and potential environmental impact of these compounds.

Adsorption Behavior

Research on chlorophenols suggests that compounds like 2,4,5-TCP (which is structurally related to our compound of interest) exhibit specific adsorption behaviors in soils with varying characteristics. Studies with Petroferric hapludox and Typic hapludox soils demonstrated that adsorption is significantly influenced by soil acidity, with greater adsorption observed in more acidic soils where a larger fraction of the compound exists as the free acid rather than the anion . This information helps predict how Phenol, 2,4,5-trichloro-, formate might behave in different environmental compartments.

Comparison with Related Compounds

Comparison with 2,4,5-Trichlorophenol

Phenol, 2,4,5-trichloro-, formate differs from its parent compound, 2,4,5-trichlorophenol, primarily due to the presence of the formate group. While 2,4,5-trichlorophenol has a molecular formula of C6H3Cl3O and a molecular weight of 197.446 g/mol , the addition of the formate group in Phenol, 2,4,5-trichloro-, formate results in the formula C7H5Cl3O3 with a higher molecular weight of 243.5 g/mol.

This structural difference affects several properties:

-

Reactivity: The formate group introduces additional reaction possibilities compared to the simple phenol

-

Acidity: The phenolic OH in trichlorophenol is more acidic than the ester in the formate derivative

-

Applications: While 2,4,5-trichlorophenol has been used directly as a pesticide (Dowicide 2, Preventol I) , Phenol, 2,4,5-trichloro-, formate serves more as a synthetic intermediate

Relationship to Other Chlorinated Phenols

Within the broader family of chlorinated phenols, Phenol, 2,4,5-trichloro-, formate occupies a specific niche due to its unique structure. Other related compounds include 2,4,6-trichlorophenol and pentachlorophenol, each with distinct chlorination patterns that influence their chemical properties and applications. The 2,4,5- chlorination pattern, combined with the formate functionality, distinguishes our compound from these related structures, giving it specific chemical characteristics and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume